3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an azepane ring, a sulfonyl group, a chloro-substituted benzamide, and a propan-2-yloxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the attachment of the propan-2-yloxypropyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid
- 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
- 3-(azepan-1-ylsulfonyl)-4-methoxybenzoic acid
Uniqueness
3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H29ClN2O4S |
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Molecular Weight |
417.0 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-propan-2-yloxypropyl)benzamide |
InChI |
InChI=1S/C19H29ClN2O4S/c1-15(2)26-13-7-10-21-19(23)16-8-9-17(20)18(14-16)27(24,25)22-11-5-3-4-6-12-22/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,21,23) |
InChI Key |
WZVILIBCNZYPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
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